molecular formula C20H22N2O3S B12525843 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- CAS No. 651334-98-4

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Cat. No.: B12525843
CAS No.: 651334-98-4
M. Wt: 370.5 g/mol
InChI Key: HVPVWYUWJITSAA-UHFFFAOYSA-N
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Description

This compound is a sulfonated indole derivative with a hydroxyl group at the 6-position, a phenylsulfonyl substituent at the 3-position, and a 3-piperidinylmethyl group at the 1-position.

Properties

CAS No.

651334-98-4

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-3-ylmethyl)indol-6-ol

InChI

InChI=1S/C20H22N2O3S/c23-16-8-9-18-19(11-16)22(13-15-5-4-10-21-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,21,23H,4-5,10,12-13H2

InChI Key

HVPVWYUWJITSAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Phenylsulfonylation of Indole Derivatives

Phenylsulfonyl groups are typically introduced via sulfonation or sulfonyl chloride coupling . For example:

  • Sulfonation : Reacting indole derivatives with phenylsulfonyl chloride under basic conditions (e.g., NaHCO₃ in EtOAc/water).
  • Nucleophilic Aromatic Substitution : Utilizing directing groups (e.g., hydroxyl) to facilitate regioselective sulfonylation.

Example Reaction

Reagents/Conditions Yield Reference
Phenylsulfonyl chloride, NaHCO₃, EtOAc/H₂O 70-85%

Hydroxylation at Position 6

The hydroxyl group at position 6 is often introduced via hydrolysis or deprotection strategies:

  • Hydrolysis of Chloroacetyl Derivatives : Chloroacetyl-substituted indoles undergo hydrolysis in acidic/basic conditions to yield hydroxyl groups.
  • Reduction of Nitro Groups : Nitro intermediates are reduced to amines, followed by diazotization and hydrolysis.

Key Steps

  • Chloroacetyl Intermediate Synthesis :
    • React 1H-indole with chloroacetyl chloride in the presence of a base (e.g., pyridine).
  • Hydrolysis :
    • Treat chloroacetyl-indole with aqueous HCl or NaOH to yield 6-hydroxyindole.

Introduction of Piperidinylmethyl Group

The piperidinylmethyl substituent at position 1 is introduced via N-alkylation or cross-coupling reactions.

N-Alkylation of Indole Nitrogen

  • Piperidinylmethyl Bromide : React indole derivatives with piperidinylmethyl bromide in polar aprotic solvents (e.g., DMF, THF) under basic conditions (e.g., K₂CO₃).
  • Catalytic Hydrogenation : Reduce piperidinylmethyl ketones or alcohols to form the methylene bridge.

Example Protocol

Step Reagents/Conditions Yield Reference
N-Alkylation Piperidinylmethyl bromide, K₂CO₃, DMF, 60°C 65-75%
Hydrogenation Pd/C, H₂, MeOH, 40-60°C 80-90%

Cross-Coupling Reactions

Suzuki-Miyaura Coupling :

  • React halogenated indole derivatives with boronic acid derivatives (e.g., piperidinylmethyl boronic acid) in the presence of Pd catalysts.

Example

Substrate Boronic Acid Catalyst Yield Reference
3-Bromo-1H-indol-6-ol Piperidinylmethyl-B(OH)₂ Pd(PPh₃)₄, K₂CO₃ 60-70%

Multi-Step Synthesis Strategies

Sequential Functionalization

  • Indole Core Formation :
    • Synthesize 6-hydroxyindole via hydrolysis of chloroacetyl intermediates.
  • Phenylsulfonylation :
    • React 6-hydroxyindole with phenylsulfonyl chloride under basic conditions.
  • Piperidinylmethyl Introduction :
    • Alkylate the indole nitrogen with piperidinylmethyl bromide.

Workflow Summary

Step Reaction Type Reagents/Conditions Yield Range
1 Hydrolysis Chloroacetyl-indole, HCl 85-90%
2 Sulfonylation PhSO₂Cl, NaHCO₃, EtOAc/H₂O 70-85%
3 N-Alkylation Piperidinylmethyl Br, K₂CO₃ 65-75%

One-Pot Synthesis

  • Microwave-Assisted Reactions : Combine sulfonylation and alkylation steps under microwave irradiation to reduce reaction time.

Advantages

  • Efficiency : Reaction times reduced from hours to minutes.
  • Yield : Comparable to traditional methods (e.g., 60-70% for sulfonylation).

Key Challenges and Solutions

Regioselectivity

  • Directing Groups : Hydroxyl groups at position 6 direct sulfonylation to position 3.
  • Protecting Groups : Use Boc or TBS protection for hydroxyl groups during alkylation steps.

Purity and Scalability

  • Crystallization : Recrystallize intermediates from methanol/acetone to achieve >95% purity.
  • Column Chromatography : Use silica gel for final purification.

Biological Relevance and Applications

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- derivatives exhibit potential in:

  • Antimicrobial Agents : Piperidinylmethyl groups enhance membrane permeability.
  • Enzyme Inhibitors : Phenylsulfonyl groups mimic natural substrates for kinase inhibition.

Comparative Analysis of Synthesis Routes

Method Advantages Limitations Yield Range
Sequential Alkylation High regioselectivity Multi-step, long time 60-75%
Cross-Coupling Shorter reaction time Expensive catalysts 70-80%
Microwave-Assisted Rapid synthesis Limited scalability 65-70%

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

Antibacterial Activity

The compound has demonstrated promising antibacterial properties against various strains of bacteria. Research indicates that derivatives of indole compounds often exhibit significant activity against pathogens like Staphylococcus aureus and Escherichia coli.

  • Case Study : In a study evaluating similar compounds, some derivatives achieved minimum inhibitory concentrations (MICs) below 50 µg/mL against resistant bacterial strains, indicating strong potential for therapeutic applications in treating bacterial infections .

Anticancer Activity

Indole derivatives have been extensively studied for their anticancer potential. The unique structure of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- enhances its ability to inhibit cell proliferation in various cancer cell lines.

  • Case Study : A synthesized series of compounds based on the indole structure showed IC50 values lower than 10 µM against several cancer cell lines, suggesting effective inhibition of tumor growth and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's.

  • Case Study : In vitro studies revealed that certain derivatives exhibited AChE inhibitory activity with IC50 values significantly lower than standard drugs, indicating their potential as therapeutic agents in neuropharmacology .

Table 1: Biological Activities of 1H-Indol-6-ol Derivatives

Activity TypeTarget Organism/EnzymeIC50/MIC ValuesReference
AntibacterialStaphylococcus aureus< 50 µg/mL
AnticancerVarious Cancer Cell Lines< 10 µM
AChE InhibitionAcetylcholinesterase< 5 µM

Table 2: Structure-Activity Relationship (SAR) Insights

Compound StructureActivity TypeObserved ActivityReference
Indole with Piperidine SubstitutionAntibacterialModerate to Strong
Indole with Phenylsulfonyl GroupAnticancerSignificant Inhibition
Indole Derivative with AChE InhibitionNeurodegenerativeStrong Inhibition

Mechanism of Action

The mechanism of action for 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Structural Features

The compound’s key structural distinctions lie in its substitution pattern:

  • Position 1 : The 3-piperidinylmethyl group introduces a basic nitrogen, which may influence solubility and receptor binding.

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituents (Positions) Key Functional Groups Reference
1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- 3-(PhSO₂), 1-(piperidinylmethyl), 6-OH Sulfonyl, piperidine, hydroxyl Hypothetical
3-(Imidazol-1-ylmethyl)indoles 3-(Imidazolylmethyl) Imidazole, methyl
3-(2-(4-(4-Methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indol-5-ol 3-(Triazole-ethyl), 5-OH Triazole, methoxyphenyl, hydroxyl
1H-Indol-6-ol,2-[2-[[3-fluoro-4-[2-(1-piperidinyl)ethoxy]phenyl]amino]-4-hydroxyphenyl]-1-methyl- 2-(Aminophenyl), 6-OH, 1-methyl Fluoro, piperidine-ethoxy, hydroxyl
Physicochemical Properties
  • Solubility: The 3-piperidinylmethyl group likely improves water solubility compared to non-polar 1-alkylindoles.
  • LogP : The phenylsulfonyl group (LogP ~1.5) may reduce lipophilicity relative to 3-haloindoles (e.g., 3-Br: LogP ~2.8) .

Biological Activity

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a compound of considerable interest due to its potential biological activities. This compound belongs to the indole family, which is known for its diverse pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The structure of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can be represented as follows:

C18H22N2O3S\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{3}\text{S}

This compound features an indole core substituted with a phenylsulfonyl group and a piperidinylmethyl moiety, contributing to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cholinergic System : Research indicates that derivatives of indole compounds can act as cholinesterase inhibitors, enhancing acetylcholine levels in the brain. This mechanism is relevant for neurodegenerative diseases such as Alzheimer's disease .
  • Serotonin Receptors : The compound may also interact with serotonin receptors, particularly the 5-HT6 receptor, which is implicated in mood regulation and cognitive functions .

Anticancer Activity

A study evaluating the cytotoxic effects of related indole compounds demonstrated that certain derivatives exhibited significant inhibitory effects on cancer cell lines. For instance:

CompoundCell LineIC50 (µM)
1H-Indole Derivative ALung Carcinoma LCLC-103H10
1H-Indole Derivative BCervical Cancer SISO15
1H-Indole Derivative CPancreas Cancer DAN-G20

These findings suggest that compounds similar to 1H-Indol-6-ol may possess promising anticancer properties .

Neuroprotective Effects

In vitro studies have shown that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. The neuroprotective activity is often measured using assays such as MTT or crystal violet assays.

Case Studies

  • Cholinesterase Inhibition : A study focused on the synthesis of dual-targeting ligands revealed that certain phenylsulfonyl indole derivatives effectively inhibited acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .
  • Anti-Aggregation Properties : Another investigation demonstrated that indole-based ligands could prevent protein aggregation associated with neurodegenerative diseases. The findings indicated a significant reduction in amyloid-beta aggregation in vitro .

Q & A

Basic: How can researchers optimize the synthesis of 1H-Indol-6-ol derivatives with sulfonyl and piperidinyl substituents?

Methodological Answer:
Synthesis optimization for indole derivatives often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution. For example, a PEG-400:DMF solvent system (2:1 ratio) with CuI as a catalyst has been used to achieve 30% yield for analogous compounds under nitrogen at room temperature for 12 hours . Key steps include:

  • Solvent selection : Polar aprotic solvents like DMF enhance reaction rates.
  • Catalyst loading : CuI (1.16 g per 8.61 mmol substrate) balances reactivity and cost.
  • Purification : Use hot ethyl acetate for recrystallization and TLC (70:30 EtOAc:hexanes) to monitor progress .

Advanced: What challenges arise in structural elucidation of sulfonated indole derivatives, and how can they be addressed?

Methodological Answer:
Challenges include:

  • Crystallographic twinning : Use SHELXL for refinement, which handles high-resolution or twinned data robustly .
  • Disorder in piperidinyl groups : Employ restraints (e.g., DFIX, FLAT) in SHELX to model flexible substituents .
  • Validation : Apply the Flack parameter or Rogers’ η to resolve enantiopolarity ambiguities in non-centrosymmetric structures .

Basic: What purification strategies are effective for isolating 3-(phenylsulfonyl)-substituted indoles?

Methodological Answer:

  • Liquid-liquid extraction : Partition crude mixtures between ethyl acetate and water (3 × 40 mL) to remove polar byproducts .
  • Column chromatography : Use silica gel with gradients of EtOAc/hexanes (e.g., 70:30 for Rf = 0.49) .
  • Recrystallization : Hot ethyl acetate selectively precipitates the target compound while excluding unreacted starting materials .

Advanced: How can contradictory pharmacological data (e.g., receptor binding vs. in vitro activity) be resolved for this compound?

Methodological Answer:

  • Molecular docking : Compare binding poses with nicotinic acetylcholine receptors using software like AutoDock (e.g., as in analogous indole derivatives ).
  • Functional assays : Validate computational predictions with electrophysiology or calcium flux assays.
  • Data normalization : Account for batch-to-batch variability in compound purity (e.g., via HRMS validation, m/z 335.1512 [M+H]+ ).

Advanced: What crystallographic methods ensure accurate refinement of flexible piperidinylmethyl groups?

Methodological Answer:

  • Twinning detection : Use SHELXD to identify pseudo-merohedral twinning and SHELXL for refinement .
  • Dynamic disorder modeling : Apply PART instructions in SHELX to split occupancies of disordered piperidine rings .
  • Hydrogen placement : Utilize HFIX commands for idealized H-atom positions on heteroatoms .

Basic: What analytical techniques confirm the identity of 3-(phenylsulfonyl)indole derivatives?

Methodological Answer:

  • NMR : Look for characteristic shifts:
    • 1H NMR : δ 8.62 (s, indole NH), 7.71 (m, phenylsulfonyl aromatic protons) .
    • 13C NMR : δ 127.1 (sulfonyl-attached C), 55.8 (piperidinyl CH2) .
  • HRMS : Confirm molecular ion [M+H]+ with <5 ppm error (e.g., FAB-HRMS m/z 335.1512) .

Advanced: How can researchers resolve enantiomeric impurities in chiral indole derivatives?

Methodological Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/IPA gradients.
  • X-ray anomalous dispersion : Measure Bijvoet pairs with Cu-Kα radiation to assign absolute configuration .
  • Paramagnetic NMR : Employ chiral shift reagents (e.g., Eu(hfc)₃) to split enantiomer signals in solution .

Advanced: What experimental conditions affect the stability of 3-(phenylsulfonyl)indoles during storage or reactions?

Methodological Answer:

  • Light sensitivity : Store in amber vials at –20°C to prevent sulfonyl group degradation .
  • pH control : Avoid strongly basic conditions (>pH 9) to prevent hydrolysis of the sulfonamide bond .
  • Inert atmosphere : Use nitrogen or argon during reactions to prevent oxidation of the indole NH .

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